1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole
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Overview
Description
1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the first position and a 3-methylbenzoyl group at the fourth position of the pyrazole ring
Preparation Methods
The synthesis of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole typically involves multistep synthetic routes. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 3-methylbenzoyl group: This step involves the acylation of the pyrazole ring using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group, such as nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-4-(4-methylbenzoyl)-1H-pyrazole: Differing by the position of the methyl group on the benzoyl ring.
1-Methyl-4-(3-chlorobenzoyl)-1H-pyrazole: Differing by the substitution of a chlorine atom instead of a methyl group on the benzoyl ring.
1-Methyl-4-(3-methoxybenzoyl)-1H-pyrazole: Differing by the substitution of a methoxy group instead of a methyl group on the benzoyl ring.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and functionality.
Biological Activity
1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Anti-inflammatory Activity
Research has demonstrated that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving similar pyrazole derivatives, compounds exhibited up to 93% inhibition of IL-6 at concentrations of 10 µM, indicating a potent anti-inflammatory profile comparable to established drugs like dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, a series of pyrazole compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One particular derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating promising antitumor activity . The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. In one study, compounds were tested against bacterial strains such as E. coli and S. aureus, with certain derivatives showing significant antibacterial activity . The presence of specific functional groups in the pyrazole structure was found to enhance this activity.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its molecular structure. The presence of the methylbenzoyl group at position 4 appears to play a critical role in modulating its pharmacological effects. SAR studies indicate that modifications to the pyrazole ring can lead to variations in biological potency, emphasizing the importance of structural optimization in drug design .
Study 1: Anti-inflammatory Effects
In a comparative study, various pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models in mice. One compound exhibited anti-inflammatory effects comparable to indomethacin, underscoring the potential therapeutic applications of pyrazoles in treating inflammatory conditions .
Study 2: Anticancer Efficacy
A recent investigation focused on the synthesis and biological evaluation of novel pyrazole derivatives against different cancer cell lines. The results indicated that specific modifications in the pyrazole structure led to enhanced cytotoxicity, with some compounds inducing apoptosis through mitochondrial pathways .
Data Summary
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
(3-methylphenyl)-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-10(6-9)12(15)11-7-13-14(2)8-11/h3-8H,1-2H3 |
InChI Key |
MBFDVYOVHIFWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN(N=C2)C |
Origin of Product |
United States |
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